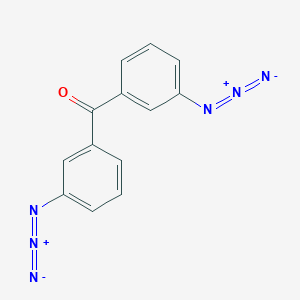
Bis(3-azidophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3-azidophenyl)methanone, also known as this compound, is a useful research compound. Its molecular formula is C13H8N6O and its molecular weight is 264.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Key Characteristics
- Molecular Formula: C13H10N6O
- Molecular Weight: 270.26 g/mol
- Functional Groups: Two azide groups (-N₃) and one carbonyl group (C=O)
Click Chemistry
BAPM is particularly valuable in click chemistry, a class of reactions that are highly efficient and selective. The azide groups in BAPM can undergo cycloaddition reactions with alkynes to form 1,2,3-triazoles. This reaction is not only straightforward but also has applications in bioconjugation and drug development.
Case Study: Synthesis of Triazole Derivatives
In a study published by Chemistry Europe, BAPM was utilized to synthesize various triazole derivatives through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The resulting triazoles exhibited potential as pharmacological agents due to their biological activity against certain cancer cell lines .
Material Science
BAPM has been explored for its potential in developing new materials, particularly in the field of polymers. The incorporation of azide functionalities allows for the production of cross-linked networks through photochemical or thermal activation.
Case Study: Polymer Development
Recent research highlighted the use of BAPM in creating polymeric materials with tailored properties for electronic applications. By utilizing the Staudinger reaction to link phosphine and azide functionalities, researchers were able to produce poly(arylene iminophosphorane) films that demonstrated improved conductivity and stability .
Drug Design and Development
The ability to modify the azide groups on BAPM makes it a useful precursor for designing novel pharmaceutical compounds. Its derivatives can be synthesized to target specific biological pathways.
Case Study: Photoaffinity Probes
BAPM has been employed in the development of photoaffinity probes for studying dopamine transporters (DAT). These probes allow researchers to investigate the binding sites and mechanisms of DAT inhibitors, providing insights into drug interactions at the molecular level .
Radiopharmaceuticals
The synthesis of radiolabeled compounds using BAPM has shown promise in imaging techniques such as positron emission tomography (PET). The incorporation of radioactive isotopes into the azide structure enables tracking biological processes in vivo.
Case Study: Radiolabeled Azides
A study demonstrated that derivatives of BAPM could be labeled with iodine isotopes for use as radiopharmaceuticals, enhancing their utility in diagnostic imaging .
Summary Table of Applications
属性
CAS 编号 |
112028-53-2 |
|---|---|
分子式 |
C13H8N6O |
分子量 |
264.24 g/mol |
IUPAC 名称 |
bis(3-azidophenyl)methanone |
InChI |
InChI=1S/C13H8N6O/c14-18-16-11-5-1-3-9(7-11)13(20)10-4-2-6-12(8-10)17-19-15/h1-8H |
InChI 键 |
FWLDOWCNCDNUAE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])C(=O)C2=CC(=CC=C2)N=[N+]=[N-] |
规范 SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])C(=O)C2=CC(=CC=C2)N=[N+]=[N-] |
同义词 |
3,3''-DIAZIDOBENZOPHENONE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















